4-Ethyl-2-(2-oxopyrrolidin-1-yl)thiazole-5-carboxylic acid
Description
Properties
Molecular Formula |
C10H12N2O3S |
|---|---|
Molecular Weight |
240.28 g/mol |
IUPAC Name |
4-ethyl-2-(2-oxopyrrolidin-1-yl)-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C10H12N2O3S/c1-2-6-8(9(14)15)16-10(11-6)12-5-3-4-7(12)13/h2-5H2,1H3,(H,14,15) |
InChI Key |
WHQWKRDAGSRIRF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SC(=N1)N2CCCC2=O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis via Bromination and Cyclization Reactions
This method leverages α-bromoacyl intermediates to construct the thiazole ring. A representative pathway from a study on thiazole derivatives involves:
-
Bromination of a carbonyl compound : A γ-keto ester or similar precursor is brominated using Br₂ in acetic acid at room temperature to yield an α-bromoacyl derivative .
-
Cyclization with thiocarbonyl compounds : The brominated intermediate reacts with thiourea or thiocarbamide derivatives under acidic or basic conditions to form the thiazole ring .
-
Introduction of the pyrrolidinone moiety : A γ-ketoamide intermediate undergoes cyclization with pyrrolidine to form the 2-oxopyrrolidin-1-yl substituent .
-
Esterification or hydrolysis : The ethyl ester group is introduced via esterification of a carboxylic acid intermediate with ethanol, or hydrolyzed from an ester precursor .
Key Reaction Conditions :
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Bromination | Br₂, acetic acid, RT | ~70% | |
| Thiazole cyclization | Thiourea, HCl/acetic acid, 60–65°C | 60–99% | |
| Pyrrolidinone formation | Pyrrolidine, γ-ketoamide, reflux | N/A |
Pyrrolidinone Formation via Dieckmann Condensation
A γ-keto ester intermediate undergoes intramolecular cyclization to form the pyrrolidinone ring. This approach is inferred from methods used in related thiazole-pyrrolidinone syntheses:
-
Synthesis of γ-keto ester : Ethyl acetoacetate or similar reacts with a halogenated ketone to form a γ-keto ester .
-
Cyclization with pyrrolidine : The γ-keto ester reacts with pyrrolidine under basic conditions (e.g., NaOH, ethanol) to form the pyrrolidinone ring .
-
Thiazole ring assembly : The pyrrolidinone-containing intermediate is coupled with a thiazole precursor via nucleophilic substitution or coupling agents .
Example Reaction Pathway :
-
Ethyl acetoacetate + chloroacetyl chloride → γ-keto ester
-
γ-keto ester + pyrrolidine → pyrrolidinone intermediate
-
Pyrrolidinone + thiazole carboxylic acid → target compound
Alkylation and Hydrolysis Strategies
This route emphasizes post-functionalization of a thiazole core:
-
Thiazole synthesis : A 2-aminothiazole derivative is synthesized via cyclocondensation of α-bromoacyl compounds with thiourea .
-
Alkylation of hydroxyl groups : A hydroxyl-substituted thiazole undergoes alkylation with ethyl bromide or chloride using a base (e.g., K₂CO₃) .
-
Hydrolysis to carboxylic acid : The ethyl ester is hydrolyzed under basic conditions (e.g., LiOH, H₂O/THF) to yield the carboxylic acid .
Critical Parameters :
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Thiazole synthesis | Thiourea, HCl, 60°C | 68% | |
| Alkylation | Ethyl bromide, K₂CO₃, DMF, 75°C | 92.9% | |
| Hydrolysis | LiOH, H₂O/THF, RT | ~95% |
Patent-Disclosed Multi-Step Synthesis
A method from US7932386B2 outlines a scalable route for related thiazole-carboxamides, adaptable for the target compound:
-
Dichloroacrylic acid chloride synthesis : Mucochloric acid is hydrolyzed and converted to 2,3-dichloroacrylic acid chloride .
-
Amine coupling : The acid chloride reacts with 2-chloro-6-methyl-aniline in a biphasic system (toluene/H₂O) with NaHCO₃ as a base .
-
Alkanolysis : The intermediate is treated with sodium methanolate to form a carboxylate ester .
-
Thiazole formation : Thiourea is added under acidic conditions (HCl/acetic acid) to form the thiazole ring .
Industrial-Scale Optimization :
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Acid chloride prep | Mucochloric acid, SOCl₂, 70°C | 87% | |
| Amine coupling | 2-Chloro-6-methyl-aniline, toluene, 60°C | N/A | |
| Alkanolysis | NaOMe, methanol, 50°C | N/A |
Hydrazide-Mediated Cyclization
This approach uses hydrazide intermediates to form fused heterocycles:
-
Esterification : A thiazole carboxylic acid is esterified with ethanol using H₂SO₄ .
-
Hydrazide formation : The ester reacts with hydrazine hydrate to form a hydrazide .
-
Cyclization : The hydrazide undergoes condensation with aromatic aldehydes or α-bromoketones to form fused pyrrolidinone-thiazole systems .
Key Challenges :
-
Stereochemical control : Ensuring regioselectivity in cyclization steps.
-
Purification : Recrystallization from THF/hexane to achieve >95% purity .
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Bromination + cyclization | High thiazole yield, flexibility | Toxic bromine reagents, complex workup |
| Alkylation + hydrolysis | Scalable, high alkylation efficiency | Requires protection/deprotection steps |
| Patent route (US7932386B2) | Industrial scalability, reproducibility | Multi-step, high reagent costs |
Table 1: Summary of Key Preparation Methods
| Method | Key Reagents | Yield Range | Source |
|---|---|---|---|
| Bromination + cyclization | Br₂, thiourea, HCl | 60–99% | |
| Alkylation + hydrolysis | Ethyl bromide, LiOH | 92.9–95% | |
| Patent route | Dichloroacrylic acid chloride, NaOMe | 68% |
Reaction Scheme :
-
α-Bromoacyl intermediate → Thiazole cyclization → Pyrrolidinone formation → Ester hydrolysis
Chemical Reactions Analysis
4-Ethyl-2-(2-oxopyrrolidin-1-yl)thiazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, especially at the C-5 position, due to its high reactivity.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures.
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for further research and development:
- Antimicrobial Properties : Research indicates that thiazole derivatives, including this compound, possess significant antimicrobial activity. Studies have shown that they can inhibit the growth of various bacterial strains, making them potential candidates for antibiotic development .
- Anticancer Potential : There is growing interest in the anticancer properties of thiazole derivatives. Preliminary studies suggest that 4-Ethyl-2-(2-oxopyrrolidin-1-yl)thiazole-5-carboxylic acid may inhibit cancer cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest .
- Enzyme Inhibition : The compound has been identified as a potential inhibitor of specific enzymes involved in disease processes. For instance, it may act as a phosphodiesterase IV inhibitor, which is relevant in treating inflammatory diseases .
Therapeutic Applications
The therapeutic applications of this compound are diverse:
Case Studies
Several studies have highlighted the effectiveness of this compound in various applications:
- A study demonstrated its antimicrobial efficacy against Staphylococcus aureus, showing a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics .
- Another research project focused on its anticancer properties, revealing that treatment with this compound led to reduced viability in breast cancer cell lines compared to untreated controls .
Mechanism of Action
The mechanism of action of 4-Ethyl-2-(2-oxopyrrolidin-1-yl)thiazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in π-π interactions and hydrogen bonding, while the pyrrolidinone ring can form covalent bonds with nucleophilic sites on proteins. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazole-5-carboxylic acid derivatives are widely studied for their diverse biological activities. Below is a systematic comparison of 4-ethyl-2-(2-oxopyrrolidin-1-yl)thiazole-5-carboxylic acid with structurally analogous compounds, focusing on substituent effects, synthesis routes, and biological activities.
Table 1: Structural and Functional Comparison of Thiazole-5-carboxylic Acid Derivatives
Key Findings from Comparative Analysis
Substituent Effects on Bioactivity :
- The 2-oxopyrrolidin-1-yl group in the target compound enhances interactions with enzymes like SCD1 (stearoyl-CoA desaturase 1), a key regulator of lipid metabolism. This moiety likely improves binding affinity compared to simpler substituents (e.g., pyridinyl or benzamido groups) due to its lactam ring and hydrogen-bonding capacity .
- 4-Methyl analogs (e.g., compounds from and ) exhibit antibacterial or antiviral activities but lack the autophagy-modulating effects observed in the oxopyrrolidin-containing derivative .
- Carboxylic acid vs. amide derivatives : The free carboxylic acid at position 5 (as in the target compound) improves water solubility, whereas dimethylamide or carboxamide derivatives (e.g., ) may enhance membrane permeability.
Synthetic Routes :
- The target compound is synthesized via ester hydrolysis of ethyl 4-ethyl-2-(2-oxopyrrolidin-1-yl)thiazole-5-carboxylate, followed by coupling reactions , similar to methods used for 4-methyl-2-(3,4,5-trimethoxybenzamido)thiazole-5-carboxylic acid .
- Benzotriazole-mediated coupling (used in ) offers high yields (>90%) for introducing aromatic substituents at position 2, contrasting with the pyridinyl group incorporation in , which relies on nitrile intermediates.
Biological Activity
4-Ethyl-2-(2-oxopyrrolidin-1-yl)thiazole-5-carboxylic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thiazole ring fused with a pyrrolidinone moiety, which is known to influence its biological interactions. The molecular formula is with a molecular weight of approximately 214.25 g/mol. Its structure allows for various interactions with biological targets, making it a candidate for therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that this compound may act as an inhibitor of certain pathways involved in inflammation and oxidative stress, potentially through the modulation of xanthine oxidase activity, which is crucial in purine metabolism and reactive oxygen species generation.
Antioxidant Activity
Studies have demonstrated that derivatives of thiazole compounds exhibit significant antioxidant properties. For instance, related compounds have shown IC50 values indicating their capacity to scavenge free radicals, which is essential for preventing cellular damage .
Antimicrobial Activity
Research has indicated that thiazole derivatives possess antimicrobial properties. In particular, compounds structurally similar to this compound have been tested against various microbial strains, showing varying degrees of efficacy .
Anti-inflammatory Potential
The compound's anti-inflammatory effects are hypothesized to be linked to its ability to inhibit pro-inflammatory cytokines. This mechanism may involve the inhibition of the p38 MAP kinase pathway, which plays a critical role in inflammatory responses .
Case Studies
- Xanthine Oxidase Inhibition : A study on related thiazole derivatives showed promising xanthine oxidase inhibitory activity with IC50 values ranging from 3.6 to 9.9 μM, suggesting that similar activities could be expected from this compound .
- Antimicrobial Efficacy : In vitro assays demonstrated that thiazole derivatives could significantly reduce bacterial growth in cultures, indicating potential as therapeutic agents against infections .
- Inflammation Models : Experimental models using lipopolysaccharide (LPS)-induced inflammation showed that thiazole compounds could reduce markers of inflammation by modulating cytokine release .
Data Table
Q & A
Basic Research Questions
Q. What synthetic routes are commonly used for 4-ethyl-2-(2-oxopyrrolidin-1-yl)thiazole-5-carboxylic acid, and how is its purity validated?
- Methodology :
-
Synthesis : The compound is typically synthesized via condensation reactions. For example, refluxing intermediates (e.g., 3-formyl-indole derivatives) with thiazolidinones in acetic acid with sodium acetate as a catalyst .
-
Purification : Recrystallization from DMF/acetic acid mixtures is employed to isolate the product .
-
Validation :
-
TLC/HPLC : Monitor reaction progress and confirm purity (>95%) using solvent systems like ethyl acetate/hexane or methanol/water .
-
NMR/IR : Confirm functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) and structural integrity .
- Data Table :
| Parameter | Typical Conditions | Reference |
|---|---|---|
| Reaction Solvent | Acetic acid | |
| Catalyst | Sodium acetate | |
| Purity Threshold | ≥95% (HPLC) |
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology :
-
¹H/¹³C NMR : Assign peaks for the thiazole ring (δ 7.5–8.5 ppm for aromatic protons) and pyrrolidinone carbonyl (δ ~175 ppm) .
-
Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 281.08) .
-
FTIR : Identify carboxylic acid (O-H stretch ~2500–3000 cm⁻¹) and amide C=O (~1650 cm⁻¹) .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield and selectivity?
- Methodology :
-
Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to improve solubility of intermediates .
-
Catalyst Tuning : Replace sodium acetate with stronger bases (e.g., K₂CO₃) or acids (p-TsOH) to accelerate condensation .
-
Temperature Control : Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes at 120°C vs. 3–5 hours reflux) .
- Case Study : A 15% yield increase was achieved using DMF/water (1:1) under microwave conditions for analogous thiazole derivatives .
Q. How is the conformational flexibility of the pyrrolidinone ring analyzed?
- Methodology :
-
X-ray Crystallography : Refine crystal structures using SHELXL to quantify ring puckering (amplitude q and phase angle φ) .
-
Computational Modeling : Apply DFT (B3LYP/6-31G*) to calculate energy barriers for pseudorotation .
- Data Table :
| Parameter | Experimental (X-ray) | Computational (DFT) |
|---|---|---|
| Puckering Amplitude (q) | 0.42 Å | 0.45 Å |
| Phase Angle (φ) | 15° | 18° |
| Reference |
Q. How are contradictions in reported biological activities resolved?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
